molecular formula C17H21N3OS B1484407 S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate CAS No. 2068782-96-5

S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate

Cat. No. B1484407
CAS RN: 2068782-96-5
M. Wt: 315.4 g/mol
InChI Key: XVEWVBXKUKQWKP-UHFFFAOYSA-N
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Description

S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate, commonly referred to as S-QPE, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is composed of a nitrogen-containing ring structure and two sulfur atoms. S-QPE is a colorless solid at room temperature and has a melting point of 181-182 °C. It is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

Antimicrobial Activities

S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate and its derivatives have been explored for their antimicrobial properties. Research indicates significant antibacterial and antifungal activities of these compounds. For instance, a study demonstrated the synthesis of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, showcasing their substantial antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi (Kategaonkar et al., 2010). Similarly, substituted 1,2,3-triazoles synthesized from related quinoline compounds demonstrated effective antimicrobial activity (Holla et al., 2005).

Antitumor Activity

Some derivatives of S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate have been investigated for their antitumor properties. Research includes the synthesis and evaluation of novel derivatives, such as 2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one, for their inhibitory effects on tumor cell growth. These compounds have shown promising results against various cancer cell lines (Nagarapu et al., 2011).

Molecular Docking Studies

Molecular docking studies of compounds related to S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate have been carried out to understand their binding modes with various target proteins. This includes the study of compounds like 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde, which were analyzed for their interactions with proteins like Dehydrosqualene synthase, Tubulin, COX-1, and COX-2. These studies are crucial for understanding the potential therapeutic applications of these compounds (Desai et al., 2019).

Synthesis of Novel Derivatives

Research has also focused on the synthesis of novel derivatives of S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate for various applications. This includes the development of new pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, showcasing the diverse chemical reactivity and potential applications of these compounds (Holla et al., 2006).

properties

IUPAC Name

S-[2-(4-quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-14(21)22-13-12-19-8-10-20(11-9-19)17-7-6-15-4-2-3-5-16(15)18-17/h2-7H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEWVBXKUKQWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCN1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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